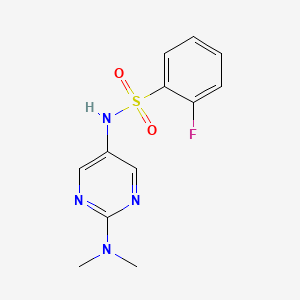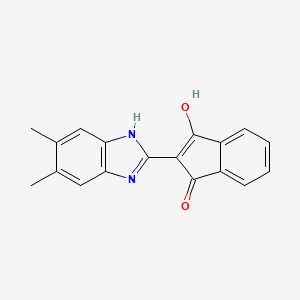
2-(5,6-Diméthyl-3-hydrobenzimidazol-2-ylidène)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the indane-1,3-dione moiety with a benzimidazole derivative. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indane-1,3-dione core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzimidazole moiety is then introduced through a condensation reaction with suitable diamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents used in the reactions would be selected to ensure efficient conversion and minimal by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties but lacking the benzimidazole moiety.
Indanone: Another related compound that is commonly used in the design of biologically active molecules.
Benzimidazole derivatives: Compounds that share the benzimidazole core structure and exhibit similar biological activities.
Uniqueness
The uniqueness of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione lies in its combined structure, which imparts distinctive chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
Propriétés
IUPAC Name |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,21H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROAWJQHPHYILW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)
![1-Benzyl-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2376480.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-5-fluoropyridin-2-amine](/img/structure/B2376483.png)
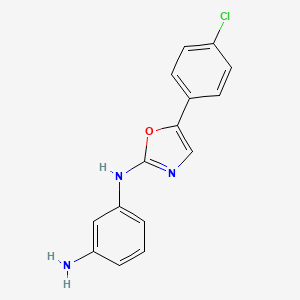
![N-(sec-butyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2376486.png)
![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
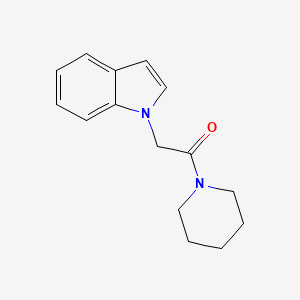
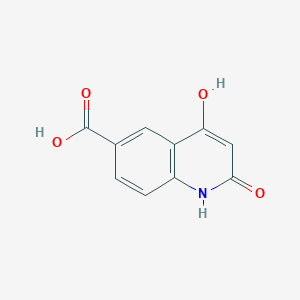
![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)
![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

